An In-Depth Technical Guide to 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole: Chemical Properties and Synthetic Strategies
An In-Depth Technical Guide to 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole: Chemical Properties and Synthetic Strategies
This guide provides a comprehensive technical overview of the chemical properties of 5-(2-amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole, a sulfonamide-containing tetrazole with significant potential in pharmaceutical and agrochemical research. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering insights into its synthesis, physicochemical characteristics, stability profile, and potential applications.
Introduction: A Molecule of Interest
5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole, also known as 4-amino-2-chloro-5-(1H-tetrazol-5-yl)benzenesulfonamide, is a unique heterocyclic compound that marries the structural features of a sulfonamide with a tetrazole ring.[1] This combination imparts a range of interesting chemical and biological properties. The sulfonamide group is a well-established pharmacophore in a multitude of antibacterial, diuretic, and anticonvulsant drugs.[2] The tetrazole ring, a bioisosteric equivalent of a carboxylic acid, enhances metabolic stability and membrane permeability of drug candidates.[3][4] This dual functionality makes the title compound a valuable building block for the synthesis of novel therapeutic agents.[1]
While sometimes mistaken for impurities of the well-known diuretic furosemide, it is important to note that 5-(2-amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole is a distinct chemical entity and not listed as a primary related compound of furosemide.[5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The following table summarizes the key known and predicted properties of 5-(2-amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₆O₂S | [6][7] |
| Molecular Weight | 274.69 g/mol | [6][7] |
| CAS Number | 82212-14-4 | [6] |
| Appearance | White to off-white powder (predicted) | - |
| Melting Point | Not experimentally determined. | - |
| Boiling Point | 633.9°C at 760 mmHg (predicted) | [6] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted). | - |
| pKa | Acidic protons on the tetrazole and sulfonamide groups (specific values not determined). | - |
| XLogP3 | -0.4 (predicted) | [6] |
| Hydrogen Bond Donors | 3 | [7] |
| Hydrogen Bond Acceptors | 7 | [7] |
Note: Many of the physicochemical properties listed are predicted values from computational models and have not been experimentally verified. Researchers should determine these properties experimentally for their specific applications.
Synthesis and Purification
The synthesis of 5-(2-amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole is not extensively detailed in publicly available literature. However, based on established methodologies for the synthesis of 5-substituted-1H-tetrazoles, a plausible and efficient synthetic route involves the [3+2] cycloaddition of an azide source with the corresponding benzonitrile precursor.
Proposed Synthetic Pathway
The most logical synthetic approach commences with 2-amino-4-chloro-5-sulfamoylbenzonitrile. This starting material can be converted to the target tetrazole via a catalyzed cycloaddition reaction with an azide, such as sodium azide.
Experimental Protocol: A Representative Method
The following protocol is a representative procedure based on known methods for similar transformations and should be optimized for specific laboratory conditions.
Materials:
-
2-amino-4-chloro-5-sulfamoylbenzonitrile
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂) or another suitable Lewis acid catalyst
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-chloro-5-sulfamoylbenzonitrile (1.0 eq) in DMF.
-
Addition of Reagents: To the stirred solution, add sodium azide (1.5 - 2.0 eq) and zinc chloride (0.5 - 1.0 eq).
-
Reaction: Heat the reaction mixture to 100-120 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-water and acidify with dilute HCl to a pH of 2-3. This will protonate the tetrazole and precipitate the product.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst: The use of a Lewis acid like zinc chloride activates the nitrile group, making it more susceptible to nucleophilic attack by the azide ion, thereby accelerating the cycloaddition.
-
Solvent: A high-boiling polar aprotic solvent like DMF is chosen to ensure the solubility of the reactants and to allow for the reaction to be conducted at elevated temperatures, which is often necessary for this type of cycloaddition.
-
Acidic Work-up: The acidification step is crucial for the protonation of the tetrazolate anion formed during the reaction, leading to the precipitation of the neutral 1H-tetrazole product.
Chemical Reactivity and Stability
The chemical stability of 5-(2-amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole is governed by the interplay of its constituent functional groups: the aromatic amine, the chloro substituent, the sulfonamide, and the tetrazole ring.
General Stability
-
Thermal Stability: Tetrazoles are generally thermally stable heterocyclic compounds.
-
pH Stability: The tetrazole ring is stable over a wide pH range. However, the sulfonamide and amino groups can undergo protonation or deprotonation depending on the pH, which may affect the compound's solubility and reactivity.
-
Oxidative and Reductive Stability: The compound is expected to be stable to a variety of common oxidizing and reducing agents.
Potential Degradation Pathways
Forced degradation studies are essential to understand the intrinsic stability of a drug candidate and to identify potential degradation products.[8] While specific data for this compound is unavailable, the following degradation pathways can be anticipated based on its structure:
-
Hydrolysis: The sulfonamide bond may be susceptible to hydrolysis under strongly acidic or basic conditions, although this typically requires harsh conditions.
-
Photodegradation: Aromatic amines and sulfonamides can be susceptible to photodegradation.[9] Exposure to UV light could potentially lead to the formation of colored degradation products through oxidative processes.
-
Oxidation: The primary amino group on the aromatic ring is a potential site for oxidation, which could lead to the formation of nitroso or nitro derivatives.
Recommended Forced Degradation Study Protocol
To rigorously assess the stability of 5-(2-amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole, a forced degradation study should be conducted according to ICH guidelines.
Potential Applications and Mechanism of Action
The structural motifs within 5-(2-amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole suggest several promising avenues for its application in drug discovery and development.
Antimicrobial Activity
The sulfonamide moiety is a classic antibacterial pharmacophore. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[10] By blocking this pathway, sulfonamides prevent bacterial growth and replication. The presence of the tetrazole ring may modulate the pharmacokinetic and pharmacodynamic properties of the sulfonamide, potentially leading to enhanced efficacy or a broader spectrum of activity.
Other Therapeutic Areas
The versatility of the tetrazole and sulfonamide scaffolds means that this compound could be explored for a variety of other therapeutic targets, including:
-
Diuretics: As a structural analog of other sulfonamide diuretics.
-
Anticonvulsants: Certain sulfonamides exhibit anticonvulsant properties.
-
Carbonic Anhydrase Inhibitors: The sulfonamide group is a key feature of carbonic anhydrase inhibitors used to treat glaucoma and other conditions.[4]
The specific mechanism of action in these or other therapeutic areas would need to be elucidated through targeted biological screening and mechanistic studies.
Conclusion
5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole is a compound with considerable potential for further investigation in the fields of medicinal chemistry and drug development. Its synthesis is achievable through established chemical transformations, and its unique combination of a sulfonamide and a tetrazole moiety makes it an attractive scaffold for the design of novel therapeutic agents. This guide provides a foundational understanding of its chemical properties and outlines key experimental considerations for researchers working with this promising molecule. Further experimental validation of its physicochemical properties and a comprehensive evaluation of its biological activity are warranted to fully unlock its potential.
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